An In-Depth Technical Guide to Elucidating the Binding Affinity of (+)-(14β)-Dihydrovinpocetine to Voltage-Gated Sodium Channels
An In-Depth Technical Guide to Elucidating the Binding Affinity of (+)-(14β)-Dihydrovinpocetine to Voltage-Gated Sodium Channels
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the interaction between the novel compound (+)-(14β)-dihydrovinpocetine and voltage-gated sodium channels (VGSCs). As a Senior Application Scientist, the following sections will not only outline the requisite experimental protocols but also delve into the scientific rationale underpinning each methodological choice, ensuring a robust and logically sound investigative process.
Section 1: Foundational Understanding
The Target: Voltage-Gated Sodium Channels (VGSCs)
Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and muscle fibers.[1][2][3][4] These channels are composed of a large pore-forming α-subunit, which is the primary determinant of their function and pharmacological properties, and one or more auxiliary β-subunits that modulate channel gating and cellular localization.[1][3][5] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[5][6][7] The S4 segment in each domain acts as the voltage sensor, while the loop between S5 and S6 forms the ion-conducting pore.[1][7]
VGSCs cycle through three primary conformational states: resting (closed), open (conducting), and inactivated (non-conducting).[1][3][6] This state-dependent nature is a critical consideration in drug discovery, as many compounds exhibit differential affinity for these various states.[6][8] There are nine known subtypes of the α-subunit in mammals (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties.[2][6][9] This subtype diversity allows for the development of targeted therapies for a range of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain.[3][9]
The Investigational Compound: (+)-(14β)-Dihydrovinpocetine
(+)-(14β)-Dihydrovinpocetine is a stereoisomer of (-)-Dihydroapovincaminic Acid Ethyl Ester and is structurally related to vinpocetine, a cerebral vasodilator.[10][11] While the specific biological activities of (+)-(14β)-dihydrovinpocetine are not extensively documented in publicly available literature, its structural similarity to vinpocetine, which has been shown to inhibit neurotransmitter release by acting on voltage-sensitive Na+ channels, provides a strong rationale for investigating its potential as a VGSC modulator.[12] Understanding its binding affinity and selectivity for different VGSC subtypes is a critical first step in evaluating its therapeutic potential.
Section 2: Determining Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying the interaction between a compound and its target receptor with high sensitivity and precision.[13][14][15] This technique allows for the determination of key binding parameters such as the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[16]
Experimental Design: Rationale and Key Considerations
The choice of experimental parameters is paramount for generating reliable and reproducible data.
-
Selection of VGSC Subtypes: Given the diverse roles of VGSC subtypes, initial screening should ideally be performed on a panel of the most relevant subtypes, for example, NaV1.1, NaV1.2, and NaV1.7 for central nervous system applications, or NaV1.5 for cardiovascular applications.[2][6] The expression of these subtypes can be achieved through stable transfection in mammalian cell lines (e.g., HEK-293 or CHO cells).
-
Membrane Preparation: The assay utilizes isolated cell membranes expressing the target VGSC subtype. This is a critical step to ensure a high concentration of the target receptor and to remove confounding cellular components.
-
Choice of Radioligand: A suitable radioligand with high affinity and specificity for the target VGSC is essential. The selection will depend on the specific binding site being investigated. For example, radiolabeled neurotoxins that bind to distinct sites on the channel can be employed.
-
Assay Format: A competitive binding assay format will be used to determine the affinity of the unlabeled test compound, (+)-(14β)-dihydrovinpocetine.[15] In this format, the test compound competes with a fixed concentration of the radioligand for binding to the receptor.
Step-by-Step Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the desired NaV subtype to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL.
-
Store the membrane preparations at -80°C until use.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of unlabeled (+)-(14β)-dihydrovinpocetine to the wells.
-
To determine non-specific binding, add a high concentration of a known, unlabeled VGSC ligand to a set of control wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis and Interpretation
The raw data (counts per minute) will be used to calculate the specific binding at each concentration of the test compound. The half-maximal inhibitory concentration (IC50) will be determined by fitting the data to a sigmoidal dose-response curve. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
The resulting Ki value represents the binding affinity of (+)-(14β)-dihydrovinpocetine for the specific VGSC subtype. A lower Ki value indicates a higher binding affinity.
Visualization of Experimental Workflow
Caption: Workflow for determining the binding affinity of (+)-(14β)-dihydrovinpocetine to VGSCs using a radioligand binding assay.
Section 3: Functional Validation with Electrophysiology
While binding assays provide crucial information about the affinity of a compound for its target, they do not reveal the functional consequences of this binding.[17] Electrophysiological techniques, such as the patch-clamp method, are essential for characterizing the functional effects of a compound on ion channel activity.[18][19][20]
The Power of Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion currents flowing through a single ion channel or across the entire cell membrane.[19][21] This enables a detailed characterization of how a compound modulates channel gating, including activation, inactivation, and recovery from inactivation. Both manual and automated patch-clamp systems can be utilized for these studies.[18]
Step-by-Step Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation:
-
Plate cells expressing the target NaV subtype on glass coverslips.
-
Mount the coverslip onto the stage of an inverted microscope.
-
Continuously perfuse the cells with an extracellular recording solution.
-
-
Pipette Preparation and Sealing:
-
Fabricate glass micropipettes with a tip resistance of 2-5 MΩ.
-
Fill the micropipette with an intracellular solution.
-
Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane.
-
Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of negative pressure to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[20]
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential where the VGSCs are in a closed state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the resulting currents before and after the application of various concentrations of (+)-(14β)-dihydrovinpocetine to the extracellular solution.
-
Data Analysis and Interpretation
The recorded sodium currents will be analyzed to determine the effect of (+)-(14β)-dihydrovinpocetine on several key parameters:
-
Peak Current Amplitude: A reduction in peak current amplitude indicates channel block.
-
Voltage-Dependence of Activation and Inactivation: Shifts in the voltage-dependence of these parameters can reveal state-dependent interactions of the compound with the channel.
-
Kinetics of Inactivation: Changes in the rate of current decay can indicate an effect on the inactivation process.
By analyzing these parameters, a comprehensive understanding of the functional modulation of VGSCs by (+)-(14β)-dihydrovinpocetine can be achieved.
Visualization of Experimental Setup
Caption: A simplified schematic of a whole-cell patch-clamp electrophysiology setup.
Section 4: Data Synthesis and Future Directions
The culmination of the binding affinity data from radioligand assays and the functional data from electrophysiological recordings will provide a comprehensive profile of the interaction between (+)-(14β)-dihydrovinpocetine and voltage-gated sodium channels.
Summarizing Quantitative Data
The following table provides a template for summarizing the key quantitative data that will be generated:
| VGSC Subtype | Binding Affinity (Ki, nM) | Functional Effect (IC50, µM) | Mode of Action |
| NaV1.1 | To be determined | To be determined | e.g., Pore block, allosteric modulation |
| NaV1.2 | To be determined | To be determined | e.g., Pore block, allosteric modulation |
| NaV1.5 | To be determined | To be determined | e.g., Pore block, allosteric modulation |
| NaV1.7 | To be determined | To be determined | e.g., Pore block, allosteric modulation |
Interpretation and Next Steps
The selectivity profile of (+)-(14β)-dihydrovinpocetine across different VGSC subtypes will be a critical determinant of its potential therapeutic applications and off-target liabilities. A high affinity and selective inhibition of a specific subtype implicated in a disease state would warrant further investigation.
Future studies could include:
-
In-depth Mechanistic Studies: Investigating the state-dependence of binding in more detail.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of the compound in animal models of relevant diseases.
-
Structural Biology Studies: Using techniques like cryo-electron microscopy to visualize the binding site of the compound on the channel.
By following the rigorous experimental and analytical framework outlined in this guide, researchers can effectively elucidate the binding affinity and functional consequences of (+)-(14β)-dihydrovinpocetine's interaction with voltage-gated sodium channels, paving the way for its potential development as a novel therapeutic agent.
References
-
Structure and function of voltage-gated sodium channels. The Journal of Physiology. [Link]
-
Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry. [Link]
-
Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]
-
Voltage-gated sodium channel. Wikipedia. [Link]
-
Voltage gated sodium channels – Knowledge and References. Taylor & Francis Online. [Link]
-
Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. PubMed. [Link]
-
Voltage gated sodium channel structure and function. (A) The channel... ResearchGate. [Link]
-
Distribution and function of voltage-gated sodium channels in the nervous system. Channels. [Link]
-
Voltage-gated sodium channels. The PDB in Europe. [Link]
-
Patch clamp. Wikipedia. [Link]
-
Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]
-
Ion Channel Binding Assays. Eurofins Discovery. [Link]
-
Computational Drug Design on Ion Channels. Encyclopedia. [Link]
-
Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
Radioligand Binding Assay. Creative Bioarray. [Link]
-
Determination of Ligand Binding Modes in Hydrated Viral Ion Channels to Foster Drug Design and Repositioning. Journal of Chemical Information and Modeling. [Link]
-
Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation. PubMed. [Link]
-
Ion channels in drug discovery : focus on biological assays. Karolinska Institutet. [Link]
-
Dihydrovinpocetine, (+)-(14beta)-. PubChem. [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]
-
DIHYDROVINPOCETINE, (+)-(14.BETA.)-. precisionFDA. [Link]
-
Product Name : (+)-(14β)-Dihydrovinpocetine-d5. Pharmaffiliates. [Link]
-
Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin. ACS Chemical Neuroscience. [Link]
-
Neurotoxins and their binding areas on voltage-gated sodium channels. PubMed. [Link]
-
Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]
-
Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology. [Link]
-
Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. PubMed. [Link]
-
Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. PubMed. [Link]
Sources
- 1. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. TPC - VGSCs [turkupetcentre.net]
- 4. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]
- 10. clearsynth.com [clearsynth.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 17. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 18. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Patch clamp - Wikipedia [en.wikipedia.org]
- 20. scientifica.uk.com [scientifica.uk.com]
- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
